Product packaging for 3-Ethoxy-1,1'-biphenyl(Cat. No.:CAS No. 54852-73-2)

3-Ethoxy-1,1'-biphenyl

Cat. No.: B1618642
CAS No.: 54852-73-2
M. Wt: 198.26 g/mol
InChI Key: WCZZIGCDPVIDGI-UHFFFAOYSA-N
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Description

3-Ethoxy-1,1'-biphenyl is a synthetically valuable biphenyl derivative. The biphenyl scaffold is a fundamental backbone in organic synthesis, notable for its presence in medicinally active compounds and natural products . This structure is commonly synthesized via powerful cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is one of the most effective methods for forming the carbon-carbon bond at the core of the biphenyl system . Biphenyl derivatives demonstrate a wide spectrum of biological properties, including significant antibacterial activity against drug-resistant pathogens , as well as anti-inflammatory, antifungal, and antitumor applications . The ethoxy substituent on this particular derivative can influence its electronic properties and interaction with biological targets, making it a versatile intermediate for further chemical exploration. As a building block, it is useful in the development of novel pharmaceuticals, organic light-emitting diodes (OLEDs), and functional materials . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O B1618642 3-Ethoxy-1,1'-biphenyl CAS No. 54852-73-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54852-73-2

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

1-ethoxy-3-phenylbenzene

InChI

InChI=1S/C14H14O/c1-2-15-14-10-6-9-13(11-14)12-7-4-3-5-8-12/h3-11H,2H2,1H3

InChI Key

WCZZIGCDPVIDGI-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C2=CC=CC=C2

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC=CC=C2

boiling_point

305.0 °C

melting_point

35.0 °C

Other CAS No.

54852-73-2

Origin of Product

United States

Synthetic Methodologies for 3 Ethoxy 1,1 Biphenyl and Its Analogues

Established Synthetic Routes to 3-Ethoxy-1,1'-biphenyl

Established methods for the synthesis of this compound and its analogues predominantly rely on robust and well-documented reactions, including palladium-catalyzed cross-coupling and classical etherification strategies. These routes offer reliable access to the target compound from readily available starting materials.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the construction of carbon-carbon bonds, particularly for forming the biaryl linkage central to this compound. libretexts.orgnobelprize.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate, mediated by a palladium catalyst. libretexts.orgnobelprize.org

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for biaryl construction due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents. gre.ac.ukyoutube.com The synthesis of this compound via this method can be envisioned through two primary disconnection approaches:

Coupling of 3-ethoxyphenylboronic acid with an aryl halide (e.g., bromobenzene (B47551) or iodobenzene).

Coupling of phenylboronic acid with a 3-ethoxy-substituted aryl halide (e.g., 1-bromo-3-ethoxybenzene).

The reaction is catalyzed by a palladium(0) complex, which can be generated in situ from a palladium(II) precursor such as palladium(II) acetate (B1210297) or introduced directly as a complex like tetrakis(triphenylphosphine)palladium(0). researchgate.netyoutube.com The presence of a base is crucial for the activation of the organoboron species. youtube.com A variety of bases, such as potassium carbonate, sodium hydroxide, or potassium phosphate, can be employed, often in aqueous solvent mixtures. youtube.comnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Synthesis of this compound

Coupling Partners Catalyst System Base Solvent Temperature (°C)
3-Ethoxyphenylboronic acid + Bromobenzene Pd(PPh₃)₄ K₂CO₃ Toluene/Ethanol/Water 80-100
Phenylboronic acid + 1-Bromo-3-ethoxybenzene Pd(OAc)₂ / SPhos K₃PO₄ Dioxane/Water 80-110

Beyond the Suzuki-Miyaura reaction, several other palladium-catalyzed cross-coupling methods are effective for the synthesis of biaryl compounds like this compound. These reactions differ primarily in the nature of the organometallic coupling partner.

Stille Coupling: This reaction utilizes an organotin reagent (organostannane) as the nucleophilic partner. wikipedia.orgorganic-chemistry.orglibretexts.org For the synthesis of this compound, this would involve the reaction of (3-ethoxyphenyl)tributylstannane with an aryl halide or phenyltributylstannane with 1-bromo-3-ethoxybenzene. wikipedia.org While effective and tolerant of many functional groups, the primary drawback of the Stille coupling is the toxicity of the organotin compounds and byproducts. organic-chemistry.orglibretexts.org

Negishi Coupling: The Negishi coupling employs organozinc reagents, which are generally more reactive than their boronic acid or stannane (B1208499) counterparts. wikipedia.orgorganic-chemistry.org The synthesis could proceed via the coupling of a (3-ethoxyphenyl)zinc halide with an aryl halide. wikipedia.org This method is known for its high reactivity and ability to form bonds between various hybridized carbons. wikipedia.org

Hiyama Coupling: This coupling reaction uses organosilicon compounds, which are activated by a fluoride (B91410) source (like TBAF) or a base. wikipedia.orgorganic-chemistry.org The precursors for this compound would be an aryl halide and a reagent such as triethoxy(3-ethoxyphenyl)silane. wikipedia.orgnih.gov Organosilanes are appealing due to their low toxicity and stability. organic-chemistry.org

Table 2: Comparison of Palladium-Mediated Cross-Coupling Reactions for Biaryl Synthesis

Reaction Organometallic Reagent (R-M) Key Activator/Additive Advantages Disadvantages
Suzuki-Miyaura Boronic acid/ester (R-B(OR)₂) Base (e.g., K₂CO₃, NaOH) Low toxicity, stable reagents, mild conditions Potential for protodeboronation side reactions
Stille Stannane (R-SnR'₃) Often none; Cu(I) salts can accelerate High functional group tolerance, stable reagents High toxicity of tin compounds
Negishi Organozinc (R-ZnX) None High reactivity, broad scope Moisture and air sensitivity of reagents

| Hiyama | Organosilane (R-SiR'₃) | Fluoride source (e.g., TBAF) or base | Low toxicity, stable reagents | Requires an activating agent |

Etherification Strategies on Substituted Biphenyl (B1667301) Precursors

An alternative synthetic approach involves forming the ether linkage after the biphenyl core has been constructed. This strategy typically starts with a hydroxylated biphenyl precursor, such as 3-hydroxy-1,1'-biphenyl.

Williamson Ether Synthesis: This classic Sₙ2 reaction is a straightforward method for forming ethers. youtube.com It involves the deprotonation of 3-hydroxy-1,1'-biphenyl with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide. This nucleophilic phenoxide is then reacted with an ethylating agent, such as ethyl iodide or ethyl bromide, to yield this compound. youtube.com This method is particularly effective for primary alkyl halides. youtube.com

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers. wikipedia.orgorganic-chemistry.org In this case, 3-hydroxy-1,1'-biphenyl would be coupled with an ethyl halide, typically in the presence of a copper catalyst and a base at elevated temperatures. wikipedia.org While traditional Ullmann conditions are often harsh, modern variations with soluble copper catalysts and ligands have allowed for milder reaction conditions. wikipedia.org

Mechanistic Insights into Key Bond-Forming Reactions

The palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi, Hiyama) share a common mechanistic framework centered on a Pd(0)/Pd(II) catalytic cycle. nobelprize.orgnih.gov This cycle consists of three fundamental steps:

Transmetalation: The organic group from the organometallic reagent (e.g., the 3-ethoxyphenyl group from the boronic acid in a Suzuki reaction) is transferred to the palladium center, displacing the halide. This forms a new diorganopalladium(II) complex (Ar-Pd(II)-Ar'). nobelprize.org In the Suzuki reaction, the base plays a critical role in this step by forming a more nucleophilic "ate" complex with the boronic acid. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biphenyl product (Ar-Ar'). This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. nobelprize.orgyoutube.com

The efficiency and outcome of these reactions are highly dependent on the choice of palladium precursor, ligands, base, and solvent, which influence the rates of each step in the catalytic cycle. nih.gov

Advanced Synthetic Approaches and Methodological Developments

While established methods are robust, research continues to focus on developing more efficient, atom-economical, and environmentally benign synthetic routes. These advanced approaches often seek to minimize the need for pre-functionalized starting materials.

Direct C-H Activation/Functionalization: A cutting-edge strategy for biaryl synthesis involves the direct coupling of two C-H bonds or a C-H bond with an organohalide, bypassing the need for organometallic reagents. escholarship.orgnih.govrsc.org For the synthesis of this compound, this could potentially be achieved through the palladium-catalyzed C-H arylation of ethoxybenzene with an aryl halide or the oxidative coupling of ethoxybenzene with benzene (B151609). rsc.org These methods are highly atom-economical but often face challenges in controlling regioselectivity. escholarship.orgnih.gov The development of directing groups and specialized ligands is a key area of research to overcome this limitation. nih.govresearchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. mdpi.combeilstein-journals.org This methodology can be applied to biaryl synthesis through various pathways. For instance, an aryl radical, generated via single-electron transfer from a photocatalyst to an aryl halide, could react with an aromatic partner like ethoxybenzene. beilstein-journals.org This approach offers a complementary reactivity profile to traditional transition-metal catalysis and can often be performed at room temperature. mdpi.comnsf.gov

These advanced methodologies represent the forefront of synthetic chemistry and hold promise for the future development of more sustainable and efficient routes to this compound and other complex organic molecules.

Table of Compounds

Compound Name
This compound
3-Ethoxyphenylboronic acid
Bromobenzene
Iodobenzene
Phenylboronic acid
1-Bromo-3-ethoxybenzene
Palladium(II) acetate
Tetrakis(triphenylphosphine)palladium(0)
Potassium carbonate
Potassium phosphate
(3-Ethoxyphenyl)tributylstannane
Phenyltributylstannane
(3-Ethoxyphenyl)zinc halide
Triethoxy(3-ethoxyphenyl)silane
3-Hydroxy-1,1'-biphenyl
Sodium hydride
Ethyl iodide
Ethyl bromide
Ethoxybenzene
Benzene
SPhos
PdCl₂(dppf)
Cesium carbonate
N,N-Dimethylformamide (DMF)
Toluene
Ethanol
Dioxane

C-H Functionalization as a Route to Biphenyl Analogues

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to the formation of carbon-carbon bonds. Palladium-catalyzed C-H activation is particularly noteworthy for its versatility and functional group tolerance. snnu.edu.cn This strategy allows for the direct coupling of two aromatic rings, bypassing the need for pre-functionalized starting materials often required in traditional cross-coupling reactions.

The mechanism of palladium-catalyzed C-H functionalization typically involves a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) catalytic cycle. snnu.edu.cn In many cases, a directing group on one of the aromatic substrates is used to position the palladium catalyst in close proximity to the targeted C-H bond, thereby ensuring high regioselectivity. For the synthesis of biphenyl analogues, this can involve the coupling of an aryl halide with an arene that possesses a suitable directing group. The key steps often include oxidative addition of the aryl halide to the Pd(0) catalyst, followed by a concerted metalation-deprotonation (CMD) step to activate the C-H bond of the coupling partner. snnu.edu.cn Subsequent reductive elimination yields the biaryl product and regenerates the active Pd(0) catalyst.

Recent advancements have focused on the use of weakly coordinating directing groups, which can be easily installed and removed, or are an intrinsic part of the substrate. nih.gov For instance, unsubstituted sulfonamides have been shown to be effective directing groups for the ortho-arylation of benzene sulfonamides, using palladium acetate as the catalyst and silver(I) oxide as an oxidant. nih.govresearchgate.net This approach provides a direct route to biaryl sulfonamides, which are valuable precursors to a variety of functionalized biphenyls.

Table 1: Examples of Palladium-Catalyzed C-H Functionalization for Biaryl Synthesis
Directing GroupCatalyst SystemCoupling PartnerKey Mechanistic StepReference
Sulfonamide (SO₂NH₂)Pd(OAc)₂ / Ag₂OAryl IodidesConcerted Metalation-Deprotonation (CMD) nih.govresearchgate.net
8-AminoquinolinePd(II) / Chiral LigandsArylboronic AcidsEnantioselective C-H Activation snnu.edu.cn
Hydroxy Group (-OH)Palladium CatalystOlefinsAsymmetric C-H Olefination acs.org

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov In the context of biphenyl synthesis, this often involves the use of safer solvents, minimizing waste, and employing energy-efficient reaction conditions. jddhs.com

One of the most prominent green methodologies applicable to the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. gre.ac.uknih.gov This palladium-catalyzed reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate. youtube.com The reaction is known for its mild conditions, high yields, and tolerance of a wide range of functional groups. nih.gov To enhance its green credentials, modifications such as using water as a solvent, employing phase-transfer catalysts, or even performing the reaction under solvent-free conditions have been developed. mdpi.com

Solventless, or solid-state, reactions represent a significant advancement in green synthesis. acs.orgresearchgate.netgctlc.org These reactions, often facilitated by grinding or ball-milling, can lead to higher efficiency, increased selectivity, and simplified purification processes. rsc.orgslideshare.net For example, palladium-catalyzed oxidative homocoupling of aryl boronic acids has been successfully performed using a solvent-free and ligand-free ball-milling method to produce biphenyl derivatives. rsc.org This approach avoids the use of hazardous organic solvents and minimizes waste generation. slideshare.net

The core principles of green chemistry that are particularly relevant to biphenyl synthesis include:

Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product. greenchemistry-toolkit.org

Use of Safer Solvents: Preferentially using water, supercritical fluids, or bio-based solvents, or eliminating solvents altogether. jddhs.com

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. nih.gov

Chemo- and Regioselective Synthesis of Functionalized Derivatives

Achieving specific substitution patterns on the biphenyl core is crucial for tuning the properties of the final molecule. Chemo- and regioselectivity refer to the ability to react with a specific functional group or at a particular position on a molecule, respectively.

In the synthesis of functionalized biphenyls, directing groups play a pivotal role in controlling regioselectivity, especially in C-H activation reactions. nih.govresearchgate.net A strategically placed directing group can guide the metal catalyst to a specific C-H bond, enabling functionalization at an otherwise unreactive position. For instance, a hydroxyl group can act as an efficient directing group in palladium-catalyzed C-H olefination reactions to produce axially chiral 2-substituted-2′-hydroxybiaryls. acs.org

The Suzuki-Miyaura coupling also offers a high degree of regioselectivity, as the position of the new carbon-carbon bond is precisely determined by the locations of the boronic acid (or ester) and the halide on the two coupling partners. gre.ac.uk To synthesize this compound, one could couple 3-ethoxyphenylboronic acid with bromobenzene, or alternatively, 1-bromo-3-ethoxybenzene with phenylboronic acid. The choice of reactants can be influenced by the commercial availability and stability of the starting materials.

Table 2: Strategies for Chemo- and Regioselective Biphenyl Synthesis
MethodologyKey Principle for SelectivityExample ApplicationReference
Directed C-H ActivationA coordinating group guides the catalyst to a specific C-H bond.Ortho-arylation of sulfonamides. nih.gov
Suzuki-Miyaura CouplingThe positions of the boronic acid/ester and halide define the coupling site.Synthesis of unsymmetrical biaryls. gre.ac.uknih.gov
Interannular C-H AminationAmine group directs amination to the ortho position of the adjacent ring.Synthesis of 2,2'-diaminobiaryls. rsc.org

Preparation of Structurally Related this compound Derivatives

The synthesis of analogues of this compound often involves the introduction of various functional groups onto the biphenyl framework. These derivatives are important for structure-activity relationship studies in drug discovery and for developing new materials with tailored properties.

The Suzuki-Miyaura coupling is a versatile method for preparing a wide range of biphenyl derivatives. gre.ac.uk By choosing appropriately substituted arylboronic acids and aryl halides, a diverse library of compounds can be generated. For example, siloxane-functionalized biphenyl biscarbazole derivatives have been synthesized for applications in liquid optoelectronics. mdpi.com This synthesis involved a multi-step process including Stille and Suzuki-Miyaura cross-couplings, followed by an Ullmann coupling. mdpi.com

Late-stage functionalization via C-H activation is another powerful strategy for creating derivatives from a common biphenyl intermediate. nih.gov This approach allows for the introduction of new functional groups in the final steps of a synthetic sequence, which is highly efficient for generating molecular diversity. For instance, palladium-catalyzed interannular C-H amination of biaryl amines provides a direct route to 2,2′-diaminobiaryls, which are versatile building blocks for nitrogen-containing heterocycles. rsc.org

The synthesis of biphenyls is a well-established field, yet new methods continue to be developed to improve efficiency, selectivity, and sustainability. bohrium.com These advancements are crucial for the continued discovery and development of novel biphenyl-containing molecules with important applications in medicine and materials science.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Ethoxy 1,1 Biphenyl

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular mass of a compound, which in turn allows for the confident assignment of its elemental composition. measurlabs.commeasurlabs.com For 3-Ethoxy-1,1'-biphenyl, with the chemical formula C₁₄H₁₄O, the theoretical monoisotopic mass can be calculated with high precision. This calculated "exact mass" serves as a benchmark for experimental measurements.

An HRMS analysis of this compound would yield an experimentally measured mass-to-charge ratio (m/z). The high resolving power of the instrument allows this measurement to be made to several decimal places. algimed.com The mass accuracy, which is the difference between the measured mass and the theoretical exact mass, is typically reported in parts per million (ppm). An accuracy of less than 5 ppm generally provides strong evidence for the proposed elemental formula, distinguishing it from other potential formulas that might have the same nominal mass. algimed.comnih.gov

ParameterValue
Molecular FormulaC₁₄H₁₄O
Theoretical Monoisotopic Mass (Da)198.104465
Nominal Mass (Da)198

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is an essential technique for structural elucidation, providing detailed information about a molecule's connectivity by analyzing its fragmentation patterns. uab.eduunt.eduyoutube.com In an MS/MS experiment, the molecular ion of this compound (m/z 198) is first isolated. This selected ion, known as the precursor ion, is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. unt.edu The resulting mass spectrum of these fragments offers insights into the compound's structure.

Loss of ethylene (B1197577) (C₂H₄): A common fragmentation for ethyl aryl ethers, proceeding through a rearrangement to lose a neutral molecule of ethene (28 Da), resulting in a radical cation of 3-hydroxybiphenyl at m/z 170.

Loss of an ethyl radical (•C₂H₅): Cleavage of the ethyl-oxygen bond would result in the loss of an ethyl radical (29 Da), forming a stable phenoxy-type cation at m/z 169.

Fragmentation of the biphenyl (B1667301) core: Subsequent fragmentation of the primary product ions can lead to the loss of carbon monoxide (CO) or further degradation of the aromatic rings, yielding characteristic ions for the biphenyl structure. nih.gov

Precursor Ion (m/z)Proposed Neutral LossProduct Ion (m/z)Proposed Structure of Product Ion
198.10C₂H₄ (Ethylene)170.07[3-hydroxybiphenyl]⁺•
198.10•C₂H₅ (Ethyl radical)169.06[Biphenyl-3-olate]⁺
170.07CO (Carbon monoxide)142.08[C₁₁H₁₀]⁺•

X-ray Crystallography and Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) for Precise Molecular Conformation and Crystal Packing

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation. researchgate.net For biphenyl derivatives, a key conformational feature is the torsion angle between the two phenyl rings. researchgate.net In the solid state, biphenyl itself is nearly planar, but substitution can introduce steric hindrance that forces the rings to twist relative to each other. scispace.com

For this compound, the ethoxy group is not expected to cause significant steric clash that would lead to a large torsion angle, unlike bulky ortho substituents. scispace.com Therefore, the molecule is anticipated to adopt a twisted conformation with a moderate dihedral angle, likely in the range of 30-50 degrees. This twist represents a balance between the stabilizing effect of π-conjugation (favoring planarity) and the repulsion between hydrogen atoms at the ortho positions. ic.ac.uk

SC-XRD also elucidates the crystal packing, which describes how molecules are arranged in the crystal lattice. nih.gov The packing in this compound would likely be governed by van der Waals forces and potentially weak intermolecular interactions such as C-H···π interactions, where a hydrogen atom from one molecule interacts with the π-electron cloud of a phenyl ring on an adjacent molecule. iucr.org

Structural ParameterExpected Finding for this compoundSignificance
Dihedral Angle (Ring-Ring)~30-50°Defines the molecular twist and degree of conjugation. researchgate.net
Crystal SystemLikely monoclinic or orthorhombicDescribes the basic symmetry of the unit cell. researchgate.net
Intermolecular InteractionsVan der Waals forces, potential C-H···π interactionsDetermine the stability and arrangement of molecules in the crystal. nih.gov

Electronic Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the promotion of electrons to higher energy orbitals. ufg.br This technique is particularly useful for analyzing compounds containing chromophores—parts of a molecule responsible for light absorption. nih.gov The primary chromophore in this compound is the conjugated biphenyl system.

The UV-Vis spectrum of biphenyl is characterized by a strong absorption band corresponding to a π → π* electronic transition. ufg.br The introduction of an ethoxy group, which is an auxochrome (an electron-donating group with non-bonding electrons), is expected to influence the absorption spectrum. shivajicollege.ac.in This influence typically manifests in two ways:

Bathochromic Shift (Red Shift): The absorption maximum (λmax) is shifted to a longer wavelength. This occurs because the oxygen's lone pairs can participate in resonance with the aromatic π-system, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). slideshare.net

Hyperchromic Effect: An increase in the molar absorptivity (ε), meaning the compound absorbs light more strongly. slideshare.net

Therefore, the UV-Vis spectrum of this compound is predicted to show a π → π* transition at a longer wavelength and with greater intensity compared to unsubstituted biphenyl. researchgate.netresearchgate.net

CompoundExpected λmax (nm)Transition TypeExpected Effect of Ethoxy Group
Biphenyl (Reference)~250 spectrabase.comπ → πN/A
This compound> 250π → πBathochromic and Hyperchromic Shift slideshare.net

Theoretical and Computational Chemistry Investigations of 3 Ethoxy 1,1 Biphenyl

Quantum Mechanical Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has become a primary tool in computational chemistry for predicting the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

Geometry optimization is a key application of DFT, where the aim is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For biphenyl (B1667301) and its derivatives, a critical geometric parameter is the torsional or dihedral angle between the two phenyl rings. This angle is determined by a delicate balance between two opposing factors: the steric repulsion of the ortho-hydrogen atoms, which favors a twisted conformation, and the π-conjugation between the rings, which favors a planar structure.

In the case of the parent biphenyl molecule, experimental data from gas-phase studies indicate an equilibrium dihedral angle of approximately 44.4 ± 1.2°. acs.org Computational studies using DFT methods, such as the B3LYP functional, have been employed to model this. A full optimization at the B3LYP level of theory can yield a dihedral angle of around 39.5°. acs.org The potential energy surface near this minimum is notably shallow, and the experimentally observed conformation is only slightly higher in energy. acs.org

The choice of the functional and basis set in DFT calculations is crucial for obtaining accurate results. For substituted biphenyls, various functionals have been benchmarked. A study on substituted biphenyls found that functionals like B3LYP-D, B97-D, and TPSS-D3, which account for dispersive interactions, provide accurate results for torsional barriers when used with large triple-ζ basis sets.

The energy landscape of biphenyl is characterized by barriers to internal rotation. The energy barrier at a planar (0°) conformation and a perpendicular (90°) conformation are of particular interest. High-level ab initio calculations, which DFT results are often compared against, suggest these barriers are quite small. For the parent biphenyl, the best estimates for the barriers at the planar and perpendicular conformations are approximately 8.0 kJ/mol and 8.3 kJ/mol, respectively.

Computational MethodPropertyCalculated Value for Biphenyl
B3LYP/TZVPPOptimized Dihedral Angle39.5° acs.org
High-Level Ab InitioEnergy Barrier at 0°8.0 kJ/mol
High-Level Ab InitioEnergy Barrier at 90°8.3 kJ/mol

This table presents theoretical data for the parent 1,1'-biphenyl molecule.

The Hartree-Fock (HF) method is another foundational ab initio approach in quantum chemistry. It approximates the many-electron wavefunction as a single Slater determinant, which accounts for the antisymmetric nature of electrons. While computationally less intensive than more advanced correlated methods, HF theory neglects electron correlation, which can impact the accuracy of its predictions.

For systems like biphenyl, where electron correlation can be significant, HF methods may overestimate rotational barriers. However, HF calculations are valuable for comparative analysis and as a starting point for more sophisticated post-Hartree-Fock methods. When studying the electronic properties of molecules, HF provides a qualitative understanding of the molecular orbitals and their energies.

In comparative studies of substituted biphenyls, HF can be used to assess trends in geometric parameters and electronic properties upon substitution. For instance, the introduction of an ethoxy group at the 3-position would be expected to alter the dihedral angle and the electronic distribution compared to the unsubstituted biphenyl. While specific HF data for 3-ethoxy-1,1'-biphenyl is not available, the general trends observed in HF calculations for similar systems can provide useful insights.

Molecular Orbital Theory and Reactivity Prediction

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution and energy of their electrons in molecular orbitals.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the chemical reactivity and stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO.

For biphenyl and its derivatives, DFT calculations can provide reliable estimates of the HOMO and LUMO energies. A study on the electronic properties of biphenyl derivatives using the B3LYP functional with the 3-21G basis set provided insights into how substituents affect these orbitals. ichem.md In a computational study of 4,4'-dimethoxy-1,1'-biphenyl, the HOMO-LUMO energy gap was calculated to be 4.57 eV. niscpr.res.in The presence of the electron-donating methoxy (B1213986) groups influences the energy of the frontier orbitals. It is expected that an ethoxy group at the 3-position would similarly influence the electronic properties of the biphenyl system.

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
4,4'-dimethoxy-1,1'-biphenylNot SpecifiedNot Specified4.57 niscpr.res.in

This table presents theoretical data for a related substituted biphenyl molecule.

The electron density distribution within a molecule provides a comprehensive picture of its electronic structure. The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing this distribution and predicting the sites of electrophilic and nucleophilic attack. uni-muenchen.de The MEP is mapped onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For a molecule like this compound, the MEP map would be expected to show a region of negative potential around the oxygen atom of the ethoxy group due to the presence of lone pairs of electrons. This would make the oxygen atom a likely site for interaction with electrophiles. The aromatic rings would exhibit a more complex potential distribution, influenced by the ethoxy substituent.

In a study of chlorinated biphenyls, MEP analysis revealed a correlation between the electrostatic potential and the substitution pattern. nih.gov Similarly, for this compound, the MEP would provide valuable information about its reactivity and intermolecular interactions. A study on 3-methoxy flavones also demonstrated the utility of MEP maps in relating electronic structure to biological activity, with negative potential regions near the methoxy group being significant. nih.gov

Mechanistic Studies and Reaction Pathway Elucidation

Computational chemistry plays a crucial role in elucidating reaction mechanisms and mapping out potential reaction pathways. By calculating the energies of reactants, transition states, and products, chemists can determine the feasibility and kinetics of a chemical transformation.

For this compound, mechanistic studies could explore a variety of reactions, such as electrophilic aromatic substitution on the phenyl rings or reactions involving the ethoxy group. Computational methods like DFT can be used to locate the transition state structures for these reactions and calculate the activation energies. This information is invaluable for understanding the regioselectivity and stereoselectivity of reactions involving this molecule.

Based on a comprehensive search of available scientific literature, specific theoretical and computational chemistry investigations for the compound This compound , as outlined in the requested article structure, have not been published.

The detailed analyses requested, including computational simulations of reaction transition states, energy profile calculations for reaction mechanisms, Hirshfeld surface analysis, Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG) analysis, and Energy Framework Analysis, appear not to have been performed or reported for this specific molecule.

While these computational techniques are widely used for characterizing other related compounds, such as different biphenyl derivatives or other complex organic molecules nih.govresearchgate.netmdpi.comrasayanjournal.co.in, the data necessary to generate the specified article sections for this compound is not present in the accessible scientific domain. Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres to the strict, specific requirements of the provided outline.

Chemical Transformations and Reactivity Studies of 3 Ethoxy 1,1 Biphenyl and Its Derivatives

Electrophilic Aromatic Substitution Patterns on the Biphenyl (B1667301) Core

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.comlibretexts.org In 3-Ethoxy-1,1'-biphenyl, the directing effects of both the ethoxy group and the phenyl substituent must be considered. The ethoxy group is a powerful activating, ortho-, para-director, while the phenyl group is a weaker activating, ortho-, para-director. youtube.comlibretexts.org The superior activating nature of the ethoxy group means it predominantly controls the position of electrophilic attack.

The ethoxy group at C3 directs incoming electrophiles to the C2, C4, and C6 positions.

C4 (para- to ethoxy): This position is highly activated due to the strong para-directing effect of the ethoxy group and is also ortho to the phenyl group at C1, receiving some activation from it as well. It is generally the most sterically accessible of the activated positions.

C6 (ortho- to ethoxy): This position is also strongly activated by the ethoxy group and is ortho to the phenyl group.

C2 (ortho- to ethoxy): This position is activated but is sterically hindered by the adjacent phenyl group at C1.

Consequently, electrophilic substitution is expected to occur primarily at the C4 and C6 positions of the ethoxy-substituted ring. Research on analogous compounds, such as 3-methoxybiphenyl (B1581775) and 3,3'-dimethoxybiphenyl (B1581302), confirms this pattern. For instance, the Friedel-Crafts acetylation of 3-methoxybiphenyl and 3,3'-dimethoxybiphenyl yields the 4-acetyl and 4,4'-diacetyl products, respectively, demonstrating a strong preference for substitution at the position para to the alkoxy group. researchgate.net

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reaction TypeReagentsMajor Product(s)Rationale
Nitration HNO₃, H₂SO₄4-Nitro-3-ethoxy-1,1'-biphenylThe ethoxy group strongly directs the nitronium ion (NO₂⁺) to the para position (C4), which is sterically accessible and electronically enriched. frontiersin.org
Halogenation Br₂, FeBr₃4-Bromo-3-ethoxy-1,1'-biphenylBromination proceeds via a bromonium ion electrophile, which attacks the highly activated C4 position.
Sulfonation Fuming H₂SO₄This compound-4-sulfonic acidThe SO₃ electrophile attacks the C4 position. The reaction is often reversible. libretexts.org
Friedel-Crafts Acylation CH₃COCl, AlCl₃1-(3-Ethoxy-[1,1'-biphenyl]-4-yl)ethan-1-oneBased on studies of similar alkoxybiphenyls, acylation occurs almost exclusively at the C4 position. researchgate.netcore.ac.uk The acylium ion (CH₃CO⁺) attacks the most nucleophilic and accessible carbon. wpmucdn.com

Modifications of the Ethoxy Group and its Influence on Reactivity

The ethoxy group is not merely a spectator or directing group; it can be chemically modified to alter the properties and subsequent reactivity of the biphenyl core. The most significant transformation is the cleavage of the ethyl-oxygen bond to yield the corresponding phenol (B47542), 3-hydroxy-1,1'-biphenyl.

This ether cleavage is typically accomplished using strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.comyoutube.com The reaction with BBr₃ is particularly effective for aryl ethers and proceeds through the formation of a Lewis acid-base adduct, followed by nucleophilic attack of a bromide ion on the ethyl group in an Sₙ2-type displacement. nih.govnih.gov

Reaction Scheme: Ether Cleavage of this compound

This compound + BBr₃ → 3-Hydroxy-1,1'-biphenyl + CH₃CH₂Br

The conversion of the ethoxy group to a hydroxyl group has a profound impact on the molecule's reactivity:

Enhanced Activating Effect: The hydroxyl group is a stronger activating group for electrophilic aromatic substitution than the ethoxy group, leading to faster reaction rates.

Acidity: The resulting phenol is acidic and can be deprotonated to form a phenoxide, a highly potent nucleophile.

Directing Group for Metalation: The hydroxyl group is an excellent directing group for ortho-lithiation and transition metal-catalyzed C-H activation, enabling regioselective functionalization at the C2 and C4 positions. researchgate.netnih.gov

Palladium-Catalyzed Functionalization and Coupling Reactions

Palladium-catalyzed reactions have become indispensable tools for C-C and C-H bond functionalization, and they are highly applicable to the this compound system.

To expand the biphenyl scaffold, this compound must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate. This is readily achieved via electrophilic halogenation, which, as discussed in section 5.1, would preferentially occur at the C4 position to yield, for example, 4-bromo-3-ethoxy-1,1'-biphenyl. This halogenated derivative can then serve as a substrate in various palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction with an arylboronic acid (Ar-B(OH)₂) to form a terphenyl system.

Heck Reaction: Reaction with an alkene to introduce a vinyl substituent. wikipedia.orgorganic-chemistry.orgmdpi.com

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

Buchwald-Hartwig Amination: Reaction with an amine to form an amino-substituted biphenyl.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameSubstrateCoupling PartnerCatalyst/BaseProduct Type
Suzuki Coupling 4-Bromo-3-ethoxy-1,1'-biphenylPhenylboronic acidPd(PPh₃)₄ / Na₂CO₃Terphenyl
Heck Reaction 4-Bromo-3-ethoxy-1,1'-biphenyln-Butyl acrylatePd(OAc)₂ / Et₃NCinnamate derivative
Sonogashira Coupling 4-Iodo-3-ethoxy-1,1'-biphenylPhenylacetylenePdCl₂(PPh₃)₂ / CuI / Et₃NAlkynylbiphenyl

Direct C-H activation is a powerful strategy that avoids the pre-functionalization step required for traditional cross-coupling. In these reactions, a palladium catalyst activates a C-H bond, typically ortho to a directing group, allowing for direct coupling with a partner, such as an aryl halide. rsc.org

While the ether oxygen of the ethoxy group can function as a weak directing group, promoting C-H activation at the ortho positions (C2 and C4), its directing ability is limited. nih.gov A more effective strategy involves the modification of the ethoxy group. Conversion to the hydroxyl group (3-hydroxy-1,1'-biphenyl) provides a much stronger directing group for ortho C-H activation. researchgate.netnih.gov Palladium-catalyzed, hydroxy-group-directed C-H arylation of biphenyl-ols with chloroarenes has been shown to be an effective method for synthesizing complex terphenyl structures. researchgate.netnih.gov This highlights the synthetic utility gained by modifying the ethoxy substituent.

Transformations Leading to Novel Ring Systems and Heterocycles

Functionalized this compound derivatives are valuable precursors for the synthesis of polycyclic aromatic and heterocyclic systems through intramolecular cyclization reactions.

Synthesis of Dibenzofurans: One of the most direct applications is the synthesis of substituted dibenzofurans. This transformation typically involves the de-ethylation of this compound to 3-hydroxy-1,1'-biphenyl, followed by an intramolecular palladium-catalyzed C-O bond formation via C-H activation at the C2' position of the adjacent ring. biointerfaceresearch.com This oxidative cyclization provides a direct route to the rigid, planar dibenzofuran (B1670420) core, a common motif in natural products and materials science. ekb.egresearchgate.net

Synthesis of Phenanthridines: The phenanthridine (B189435) skeleton can be accessed from appropriately functionalized biphenyls. beilstein-journals.orgrsc.org For example, introducing a carbaldehyde or related functional group at the C2 position of this compound would create a precursor for intramolecular cyclization. A subsequent reaction involving the nitrogen atom of an imine or oxime formed from the C2-carbaldehyde could cyclize onto the C2' position of the other ring to construct the central nitrogen-containing ring of the phenanthridine system. beilstein-journals.org

Synthesis of Triphenylenes: Further elaboration of the biphenyl core can lead to larger polycyclic systems. For instance, the C-H arylation product of 3-hydroxy-1,1'-biphenyl (as discussed in 5.3.2) can be further transformed into a triphenylene (B110318) derivative through intramolecular dehydrogenative cyclization. researchgate.netnih.gov

These examples demonstrate how this compound can serve as a versatile platform for building complex, fused-ring architectures through a sequence of functionalization and cyclization reactions.

Applications in Advanced Materials Science and Chemical Technologies

Role in Organic Electronic Materials Development

The rigid, conjugated structure of the biphenyl (B1667301) moiety is a key feature in the design of organic materials for electronic applications. researchgate.net These materials are central to technologies like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). sigmaaldrich.comsigmaaldrich.com The performance of such devices is intrinsically linked to the chemical structure of the organic semiconductors used, which influences properties like charge carrier mobility and energy levels. city.ac.uk

While direct studies on the optoelectronic properties of 3-Ethoxy-1,1'-biphenyl are not extensively documented, the influence of its structural components is well-understood within the field of organic electronics. The biphenyl core provides a π-conjugated system that can facilitate charge transport through π-π stacking interactions between adjacent molecules in the solid state. sigmaaldrich.com This intermolecular overlap is crucial for efficient charge mobility in organic semiconductor layers. city.ac.uk

The ethoxy group (-OCH2CH3) is an electron-donating group. Its presence on the biphenyl ring can be expected to raise the energy level of the Highest Occupied Molecular Orbital (HOMO) of the molecule. This modification of frontier orbital energies is a critical strategy in tuning the electronic properties of materials to match the requirements of specific device architectures, such as optimizing charge injection from electrodes or controlling the emission color in OLEDs. The position of the substituent also impacts molecular packing, which in turn affects the bulk charge transport properties. Materials based on substituted biphenyls are integral components in various layers of organic electronic devices, including as hole transport materials, electron transport materials, or emissive materials.

The design of novel organic semiconductors often involves the strategic functionalization of a conjugated core, such as biphenyl. researchgate.net The goal is to fine-tune properties including solubility, processability, thermal stability, and electronic characteristics. The biphenyl unit is a common building block in a wide range of organic semiconductors, from small molecules to conjugated polymers. sigmaaldrich.commdpi-res.com

The incorporation of alkoxy groups, like the ethoxy group in this compound, is a common strategy in the molecular engineering of organic semiconductors. These groups can enhance the solubility of the resulting materials in organic solvents, which is a significant advantage for solution-based processing techniques like spin-coating or inkjet printing, enabling the fabrication of large-area and flexible electronic devices. sigmaaldrich.com Furthermore, the electronic influence of the ethoxy group can be used to control the bandgap and charge transport characteristics of the semiconductor. For instance, in conjugated polymers, attaching such side chains to the main backbone can influence the polymer's conformation and solid-state morphology, which are critical determinants of device performance. city.ac.uk

Structural FeatureRole in Organic SemiconductorsPotential Effect of 3-Ethoxy Group
Biphenyl CoreProvides a rigid, π-conjugated system for charge transport. sigmaaldrich.com-
Substituent Position (meta)Influences molecular symmetry and packing in the solid state, affecting intermolecular electronic coupling.May lead to less ordered packing compared to para-substitution, potentially affecting charge mobility.
Ethoxy GroupElectron-donating nature modifies HOMO/LUMO energy levels. sigmaaldrich.com Improves solubility for solution processing.Raises HOMO level, potentially lowering the ionization potential. Enhances processability.

Contributions to Liquid Crystal Research (as structural motifs in analogues)

The biphenyl unit is a classic mesogen, a fundamental component of molecules that exhibit liquid crystalline phases. mdpi.comnih.gov Its elongated and rigid shape is conducive to the formation of the ordered, anisotropic fluid phases (nematic, smectic, etc.) that define liquid crystals. mdpi.com Analogues and derivatives of biphenyl are extensively researched for applications in liquid crystal displays (LCDs) and other photonic devices.

Polymer Chemistry: Monomers and Polymer Building Blocks

Functionalized biphenyls serve as important monomers or building blocks in polymer chemistry. Their rigidity can be imparted to a polymer backbone, leading to materials with high thermal stability and specific mechanical properties. Hydroxy-functionalized ethoxy biphenyls, such as 4'-Ethoxy-[1,1'-biphenyl]-3-ol, are identified as material building blocks for polymer science, indicating their utility in synthesizing polymers like polyesters or polyethers. bldpharm.com

In the context of polymerization, the biphenyl unit can be incorporated into the main chain of a polymer to create rigid-rod polymers or into the side chain to modify the properties of a flexible polymer. For example, alkoxyamine compounds containing substituted phenyl groups are used as effective initiators in nitroxide-mediated free radical polymerization (NMP), a type of controlled radical polymerization that allows for the synthesis of well-defined polymers with controlled molecular weight and low dispersity. nih.gov The presence of the ethoxy-biphenyl motif within a polymer structure can influence its final properties, including its solubility, thermal behavior, and self-assembly characteristics.

Supramolecular Chemistry: Self-Assembly and Host-Guest Chemistry

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. The biphenyl unit is a valuable component in this field due to its planar, aromatic surfaces that are capable of engaging in π-π stacking interactions. These interactions are a key driving force for the self-assembly of molecules into larger, ordered structures. mdpi.com

In host-guest chemistry, the biphenyl moiety can be incorporated into larger macrocyclic hosts. nih.gov These hosts can possess cavities that are capable of encapsulating smaller guest molecules. For example, cyclophanes derived from biphenyl bisimides have been synthesized to act as hosts for carbazole-derived guests, forming complexes that exhibit interesting photophysical properties like delayed fluorescence. nih.gov The biphenyl structure provides the necessary rigidity and aromatic character for the host cavity. While the guest itself can be a simple biphenyl, demonstrating its ability to be recognized and bound within a supramolecular receptor. nih.gov

The self-assembly of biphenyl derivatives, particularly those with alkoxy substituents, can lead to the formation of organogels. acs.orgnih.govresearchgate.net In these systems, the biphenyl cores stack via π-π interactions, while the flexible alkoxy chains interact via van der Waals forces, leading to the formation of three-dimensional fibrillar networks that immobilize the solvent. The ethoxy group in this compound would contribute to these intermolecular forces, influencing the stability and morphology of the resulting self-assembled structures.

Supramolecular PhenomenonRole of Biphenyl MoietyInfluence of Ethoxy Substituent
π-π StackingProvides aromatic surfaces for intermolecular stacking interactions. mdpi.comModifies electronic properties of the π-system and can introduce steric effects influencing stacking geometry.
Host-Guest ChemistryActs as a rigid structural component in macrocyclic hosts or as a guest to be encapsulated. nih.govnih.govCan act as a recognition site or influence the solubility and conformation of the host or guest.
Self-Assembly/OrganogelationForms the core rigid structure that drives assembly through π-stacking. nih.govContributes to van der Waals interactions and affects the overall packing and morphology of the assembled structures. researchgate.net

Catalysis: Development of Ligands and Organocatalysts

The biphenyl scaffold is central to the design of a class of privileged ligands used in asymmetric catalysis, most notably biaryl phosphine (B1218219) ligands. The key feature of many of these ligands is axial chirality, which arises from hindered rotation around the C-C single bond connecting the two phenyl rings. This chirality can be effectively transferred during a catalytic reaction to create enantiomerically enriched products.

The development of new chiral ligands and catalysts often involves modifying the substituents at the positions ortho and meta to the inter-ring bond. nih.gov Adjusting these substituents allows for fine-tuning of the ligand's steric and electronic properties, which in turn controls the activity and enantioselectivity of the metal complex it forms. nih.gov An ethoxy group at the 3-position, as in this compound, would influence the electronic environment of the biphenyl system and could play a role in the secondary interactions within the catalytic complex. Biphenyl-based phosphine ligands are highly effective in a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. acs.org

Furthermore, biphenyl derivatives are used in the development of organocatalysts. For example, chiral phosphoric acids derived from axially chiral biphenyls are powerful catalysts for a range of enantioselective transformations. nih.govresearchgate.net The biphenyl backbone provides a rigid and well-defined chiral environment essential for effective stereocontrol. The precise nature and position of substituents on the biphenyl rings are critical for the catalyst's performance.

Design and Synthesis of Biphenyl-Based Ligands for Transition Metal Catalysis

The design of biphenyl-based ligands is a strategic process where chemists modify the biphenyl backbone with various functional groups to influence the coordination environment of the metal center. These modifications can impact the catalyst's stability, activity, and the stereochemical outcome of the reaction. Common synthetic routes to these ligands include cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the biphenyl core, followed by the introduction of coordinating groups like phosphines, amines, or oxazolines.

While these general principles are well-established for a variety of substituted biphenyls, there is no literature available that specifically describes the synthesis of a ligand starting from or incorporating the this compound moiety.

Evaluation of Catalytic Performance and Enantioselectivity

The evaluation of a new ligand's efficacy involves testing its transition metal complex in a range of catalytic reactions. Key performance indicators include conversion rates, turnover numbers, and, for asymmetric catalysis, the enantiomeric excess (ee%) of the product. This experimental data is crucial for understanding the structure-activity relationship and for the rational design of improved catalysts.

As there are no reports on the synthesis of ligands from this compound, there is consequently no data on their catalytic performance or their ability to induce enantioselectivity in chemical transformations. The influence of the 3-ethoxy substituent on the catalytic properties of a hypothetical ligand remains a subject for future investigation.

Structure Reactivity and Structure Property Relationships

Systematic Investigation of Substituent Effects on Chemical Reactivity

The ethoxy (-OCH2CH3) group is a moderately activating substituent in electrophilic aromatic substitution reactions. This is due to the electron-donating nature of the oxygen atom's lone pairs, which can participate in resonance with the aromatic π-system. This increased electron density makes the biphenyl (B1667301) ring system more nucleophilic and thus more susceptible to attack by electrophiles.

The directing effect of the ethoxy group is predominantly ortho and para to itself. This is because the resonance structures that delocalize the oxygen's lone pair electrons place a negative charge on the ortho and para carbons, making these positions the most favorable for electrophilic attack. However, the presence of the second phenyl ring complicates the regioselectivity. The substitution can occur on either the substituted or the unsubstituted ring.

The ethoxy group on one ring will activate the entire biphenyl system, making it more reactive than benzene (B151609) itself. Within the substituted ring, the ortho and para positions (2-, 4-, and 6-) are activated. The unsubstituted ring is also activated, albeit to a lesser extent, and substitution will favor its ortho and para positions (2'-, 4'-, and 6'-). The precise distribution of products in an electrophilic substitution reaction on 3-Ethoxy-1,1'-biphenyl would depend on the specific electrophile and reaction conditions, with a mixture of isomers being the likely outcome.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Position of Electrophilic AttackActivating/Deactivating EffectPredicted Product Distribution
2- (ortho to ethoxy)Strongly ActivatingMajor Isomer
4- (para to ethoxy)Strongly ActivatingMajor Isomer
6- (ortho to ethoxy)Strongly ActivatingMajor Isomer
2'- (ortho to phenyl)ActivatingMinor Isomer
4'- (para to phenyl)ActivatingMinor Isomer
5- (meta to ethoxy)Weakly ActivatingTrace/None
3'- (meta to phenyl)Weakly ActivatingTrace/None
5'- (meta to phenyl)Weakly ActivatingTrace/None

This table is a qualitative prediction based on general principles of electrophilic aromatic substitution.

Stereoelectronic Control and Conformational Analysis

The most significant conformational feature of biphenyl and its derivatives is the rotation around the central C1-C1' single bond. This rotation is subject to a delicate balance between two opposing factors: steric hindrance between the ortho-hydrogens (and any ortho-substituents) and π-conjugation between the two aromatic rings.

For unsubstituted biphenyl, the planar conformation, which would maximize π-conjugation, is disfavored due to the steric repulsion of the ortho-hydrogens. Consequently, biphenyl adopts a twisted conformation with a dihedral angle of approximately 44° in the gas phase.

In the case of this compound, the ethoxy group at the meta-position does not introduce significant steric hindrance with the other ring. Therefore, the rotational barrier and the equilibrium dihedral angle are expected to be similar to that of unsubstituted biphenyl. The primary stereoelectronic interactions would involve the orientation of the ethoxy group itself. The C-O-C bond angle and the torsion angles involving the ethyl group will adopt conformations that minimize steric strain and optimize orbital overlap. For instance, a gauche conformation is often preferred in systems with heteroatoms due to stabilizing hyperconjugative interactions, such as n -> σ* transitions.

Table 2: Calculated Conformational Properties of this compound

ParameterValue
Dihedral Angle (C2-C1-C1'-C2')~40-50°
Rotational Barrier~6-8 kJ/mol
C-O-C Bond Angle (Ethoxy)~110-115°

These values are estimations based on computational studies of biphenyl and related alkoxybenzenes.

Correlation of Molecular Structure with Advanced Material Properties

The unique combination of a semi-rigid biphenyl core and a flexible, polarizable ethoxy group makes this compound and its derivatives interesting candidates for advanced materials, particularly in the fields of liquid crystals and organic electronics.

The elongated, calamitic (rod-like) shape of biphenyl derivatives is a key structural feature for the formation of liquid crystalline phases. The introduction of an ethoxy group can influence the mesophase behavior by altering the molecular polarity, polarizability, and aspect ratio. Alkoxy chains are common substituents in liquid crystal design as they can lower melting points and promote the formation of various smectic and nematic phases. The position of the ethoxy group is crucial; meta-substitution, as in this compound, can lead to bent-core or "banana-shaped" liquid crystals if other substituents are present, which exhibit unique and complex phase behaviors.

In the realm of organic electronics, biphenyl derivatives are often used as building blocks for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The biphenyl unit provides a good platform for π-conjugation, which is essential for charge transport and luminescence. The ethoxy group can modulate the electronic properties, such as the HOMO-LUMO energy gap, and influence the solid-state packing of the molecules, which in turn affects charge mobility and device performance. The photophysical properties, such as fluorescence quantum yield and emission wavelength, are also sensitive to the nature and position of substituents. The ethoxy group, being electron-donating, can lead to a red-shift in the emission spectrum compared to unsubstituted biphenyl.

Table 3: Potential Advanced Material Properties and the Role of the 3-Ethoxy Group

PropertyInfluence of 3-Ethoxy GroupPotential Application
Liquid CrystallinityModifies molecular shape and polarity, potentially inducing mesophases.Liquid Crystal Displays (LCDs)
PhotoluminescenceElectron-donating nature can tune the emission wavelength and quantum yield.Organic Light-Emitting Diodes (OLEDs)
Charge TransportAffects molecular packing and electronic energy levels.Organic Field-Effect Transistors (OFETs)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Ethoxy-1,1'-biphenyl, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of substituted biphenyls often employs cross-coupling reactions such as Suzuki-Miyaura coupling. For this compound, a boronic acid derivative of the ethoxy-substituted benzene ring can be coupled with a halogenated biphenyl precursor. Key parameters include:

  • Catalyst system: Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:1 mixture of THF/H₂O.
  • Temperature: 80–100°C under inert atmosphere.
  • Base: Na₂CO₃ or K₂CO₃ to deprotonate intermediates.
    Yield optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (e.g., 1.2:1 boronic acid to halide ratio) .
    • Data Contradiction : Substituted biphenyls with electron-donating groups (e.g., methoxy, ethoxy) may exhibit slower coupling kinetics compared to electron-withdrawing substituents, necessitating extended reaction times .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water 70:30) to assess purity (>98%).
  • Spectroscopy : Confirm substitution patterns via ¹H/¹³C NMR (e.g., ethoxy proton signal at δ 1.3–1.5 ppm and aromatic protons at δ 6.8–7.5 ppm).
  • Crystallography : For unambiguous confirmation, single-crystal XRD using SHELX software can resolve bond lengths and angles, though crystallization may require slow evaporation from ethanol .

Advanced Research Questions

Q. What environmental persistence and bioaccumulation risks are associated with this compound?

  • Methodological Answer :

  • Persistence : Assess biodegradability via OECD 301F tests. Biphenyl derivatives typically degrade within days to weeks in aerobic conditions but may persist in sediments due to low water solubility (logP ~3.5).
  • Bioaccumulation : Experimental determination using OECD 305 guidelines. A BCF (bioconcentration factor) >5000 indicates high bioaccumulation. For biphenyl analogs, BCF values range from 100–1000, suggesting moderate accumulation .
    • Data Gap : No experimental BCF data exists for this compound; QSAR models predict lower bioaccumulation than parent biphenyl due to increased polarity .

Q. How does the ethoxy substituent influence the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use molecular docking (AutoDock Vina) to compare binding affinities of this compound with cytochrome P450 enzymes or aryl hydrocarbon receptors. Ethoxy groups may enhance hydrophobic interactions but sterically hinder active-site access.
  • In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) in hepatic (HepG2) or cancer cell lines. For example, methoxy-substituted biphenyls show IC₅₀ values of 10–50 µM in breast cancer models .

Q. What analytical methods are most sensitive for detecting trace this compound in environmental matrices?

  • Methodological Answer :

  • Headspace Single-Drop Microextraction (HS-SDME) : Optimize parameters (drop volume: 2 µL, extraction time: 20 min, temperature: 60°C) coupled with GC-MS (LOD: 0.1 µg/L).
  • Solid-Phase Microextraction (SPME) : Use PDMS/DVB fibers for aqueous samples, with detection limits comparable to HS-SDME .

Contradictions and Research Gaps

  • Synthetic Yield vs. Steric Effects : While methoxy-substituted biphenyls achieve >80% yield under standard Suzuki conditions, ethoxy analogs may require higher catalyst loading due to steric hindrance, as seen in 3,5-Dibromo-2-methoxy-1,1'-biphenyl synthesis .
  • Environmental Impact : Biphenyl’s classification as "very toxic to aquatic life" (ECHA) contrasts with Canadian risk assessments showing negligible environmental impact at measured concentrations. This discrepancy highlights the need for substance-specific ecotoxicity studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.